Cas no 1558279-27-8 (2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid)

2-2-(4-Fluorophenyl)ethylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a phenyl-ethyl substituent, offering unique structural and chemical properties. Its cyclopropane ring contributes to steric rigidity, while the 4-fluorophenyl group enhances electronic modulation, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid functionality allows for further derivatization, enabling applications in drug discovery and material science. This compound exhibits stability under standard conditions and demonstrates potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic versatility make it suitable for research in medicinal chemistry and fine chemical production.
2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid structure
1558279-27-8 structure
商品名:2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid
CAS番号:1558279-27-8
MF:C12H13FO2
メガワット:208.228827238083
CID:6325980
PubChem ID:83931005

2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid
    • EN300-1781770
    • 2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
    • 1558279-27-8
    • インチ: 1S/C12H13FO2/c13-10-5-2-8(3-6-10)1-4-9-7-11(9)12(14)15/h2-3,5-6,9,11H,1,4,7H2,(H,14,15)
    • InChIKey: YVKDPNBJXGSMJK-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CCC1CC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 208.08995782g/mol
  • どういたいしつりょう: 208.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1781770-0.5g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
0.5g
$974.0 2023-09-20
Enamine
EN300-1781770-10.0g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
10g
$4360.0 2023-06-03
Enamine
EN300-1781770-5g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
5g
$2940.0 2023-09-20
Enamine
EN300-1781770-10g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
10g
$4360.0 2023-09-20
Enamine
EN300-1781770-1.0g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
1g
$1014.0 2023-06-03
Enamine
EN300-1781770-2.5g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
2.5g
$1988.0 2023-09-20
Enamine
EN300-1781770-0.05g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
0.05g
$851.0 2023-09-20
Enamine
EN300-1781770-5.0g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
5g
$2940.0 2023-06-03
Enamine
EN300-1781770-0.1g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
0.1g
$892.0 2023-09-20
Enamine
EN300-1781770-0.25g
2-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxylic acid
1558279-27-8
0.25g
$933.0 2023-09-20

2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid 関連文献

2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid (CAS No. 1558279-27-8)

2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid (CAS No. 1558279-27-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a cyclopropane ring fused with a 4-fluorophenyl group, which enhances its potential as a building block for bioactive molecules. Researchers are particularly interested in its carboxylic acid functionality, which allows for further derivatization, making it a versatile intermediate in drug discovery.

The compound’s fluorinated aromatic moiety is a key structural feature, as fluorination often improves metabolic stability and bioavailability in drug candidates. This aligns with current trends in medicinal chemistry, where fluorine-containing compounds are increasingly explored for their enhanced pharmacokinetic properties. With the rise of AI-driven drug design and high-throughput screening, 1558279-27-8 has emerged as a candidate for virtual libraries targeting GPCRs and enzymes.

In agrochemical applications, 2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid is studied for its potential role in developing novel pesticides and herbicides. The cyclopropane ring’s strain energy and the fluorophenyl group’s lipophilicity contribute to its interaction with biological targets, a topic frequently searched in sustainable agriculture forums. Its environmental fate and green chemistry compatibility are also under investigation, addressing growing concerns about eco-friendly chemical synthesis.

From a synthetic chemistry perspective, the compound’s preparation involves Pd-catalyzed cross-coupling or cyclopropanation reactions, techniques widely discussed in organic synthesis communities. Its CAS No. 1558279-27-8 is often queried in databases like SciFinder and Reaxys, reflecting its relevance in patent literature and academic research. Recent publications highlight its utility in peptide mimetics and small-molecule inhibitors, areas trending in cancer therapy and neurodegenerative disease research.

Analytical characterization of 2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid typically employs NMR, HPLC, and mass spectrometry, methods frequently searched by chemists optimizing quality control protocols. The compound’s logP and pKa values are critical for ADME studies, a hot topic in pharmacokinetic modeling. As the demand for precise chemical data grows, suppliers and researchers prioritize accurate documentation for 1558279-27-8 to support reproducible science.

In summary, 2-2-(4-fluorophenyl)ethylcyclopropane-1-carboxylic acid (CAS No. 1558279-27-8) represents a multifaceted tool in modern chemistry, bridging drug development, agrochemical innovation, and methodological advances. Its integration into AI-aided discovery pipelines and alignment with sustainability goals ensures its continued relevance in scientific discourse.

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